6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid
Overview
Description
6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes a hexanoic acid chain attached to a benzo[de]isoquinoline-1,3-dione core
Scientific Research Applications
6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including their use as drug candidates for treating various diseases.
Mechanism of Action
Target of Action
It is known that similar compounds in the benzo[de]isoquinoline-1,3-dione series have been used as chemosensors, indicating their potential to interact with various biological targets .
Mode of Action
Related compounds in the benzo[de]isoquinoline-1,3-dione series have been reported to exhibit the properties of highly effective fluorescent chemosensors for various cations . The principal mechanism of action of these sensor systems is the PET (photoinduced electron transfer) effect .
Biochemical Pathways
The related compounds in the benzo[de]isoquinoline-1,3-dione series are known to interact with various cations, suggesting that they may influence a range of biochemical pathways .
Result of Action
Related compounds in the benzo[de]isoquinoline-1,3-dione series are known to exhibit high chemosensor selectivity in the determination of anions .
Action Environment
It is known that the properties of related compounds can be varied by changing the fluorophore structure present in such systems .
Biochemical Analysis
Biochemical Properties
6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid plays a significant role in biochemical reactions, particularly as a chemosensor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit high selectivity in the determination of anions, such as fluoride ions . The interaction with these anions is primarily through the formation of hydrogen bonds and electrostatic interactions, which are crucial for its function as a chemosensor.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the fluorescence intensity in cells, indicating its role in cellular signaling . Additionally, its interaction with specific cellular proteins can lead to changes in gene expression, thereby impacting cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the photoinduced electron transfer (PET) effect, which is crucial for its function as a chemosensor . This effect involves the transfer of electrons upon exposure to light, leading to changes in the compound’s electronic properties. Additionally, the compound can form complexes with metal ions, further influencing its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . Long-term effects on cellular function have also been observed, with changes in cellular metabolism and gene expression being noted in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced cellular signaling and metabolism. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal cellular functions . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, the compound can undergo enzymatic transformations that lead to the formation of metabolites with distinct biological activities . These metabolic pathways are important for understanding the compound’s overall biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions are crucial for the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its function as a chemosensor and for its interactions with other biomolecules within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include heating the mixture in a suitable solvent, such as 2-propanol, followed by neutralization and extraction with chloroform . Further functionalization of the free amino groups can lead to the formation of various derivatives, including imines, amines, thioureas, and hydrazones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxyl groups, to form a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, ethylenediamine, and various aromatic aldehydes . Reaction conditions typically involve heating the mixture, followed by neutralization and extraction processes .
Major Products Formed
The major products formed from these reactions include imines, amines, thioureas, and hydrazones . These derivatives exhibit different chemical and physical properties, making them useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid include:
2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione: A precursor used in the synthesis of the target compound.
6-(2-aminoethylamino)-2-benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione:
Benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes: Compounds with high electron affinity and strong π–π stacking interactions.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a benzo[de]isoquinoline-1,3-dione core with a hexanoic acid chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications.
Properties
IUPAC Name |
6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-15(21)10-2-1-3-11-19-17(22)13-8-4-6-12-7-5-9-14(16(12)13)18(19)23/h4-9H,1-3,10-11H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILJZINSEYHWLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383059 | |
Record name | 6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202805-07-0 | |
Record name | 6-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca- 1(13),5,7,9,11-pentaen-3-yl}hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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